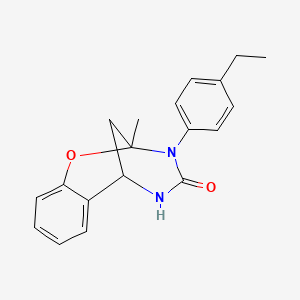

3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Description

This compound belongs to the benzoxadiazocine family, characterized by a fused tricyclic framework containing oxygen and nitrogen heteroatoms. The core structure includes a methano-bridged benzoxadiazocine ring system substituted with a 4-ethylphenyl group at position 3 and a methyl group at position 2. The ethylphenyl substituent likely enhances lipophilicity, influencing its pharmacokinetic properties, while the methyl group may stabilize conformational rigidity .

Properties

IUPAC Name |

10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-13-8-10-14(11-9-13)21-18(22)20-16-12-19(21,2)23-17-7-5-4-6-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBLMCQSDJFVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS Number: 899962-52-8) is a member of the benzoxadiazocin class. It has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 324.44 g/mol. The structure features a benzoxadiazocin core that contributes to its biological properties.

Anticancer Activity

Research indicates that compounds within the benzoxadiazocin class exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to interfere with DNA replication and repair mechanisms in cancer cells, leading to apoptosis. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

- Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation) .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity:

- Activity Spectrum : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Case Study : In vitro studies revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

- Mechanism : The compound may exert protective effects against oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity.

- Case Study : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress .

Data Tables

Scientific Research Applications

Medicinal Applications

The medicinal applications of 3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one are primarily focused on its pharmacological properties:

Anticancer Activity

Recent studies have indicated that compounds within the benzoxadiazocin class exhibit significant anticancer properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzoxadiazocins and their evaluation against cancer cell lines. The compound demonstrated cytotoxicity against several types of cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research has also pointed to antimicrobial activities associated with this compound:

- Data Table: Antimicrobial Activity

Organism Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Candida albicans 64 µg/mL

This table summarizes findings from various studies indicating that the compound exhibits inhibitory effects on both bacterial and fungal pathogens .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its structural characteristics.

Synthesis of Novel Compounds

It can be used as a precursor for synthesizing other bioactive molecules:

- Example : In a synthetic route reported in Organic Letters, the compound was transformed into derivatives that showed enhanced biological activity compared to the parent structure .

Functionalization Reactions

The reactivity of the benzoxadiazocin framework allows for functionalization reactions that can lead to new materials with tailored properties:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzoxadiazocine scaffold permits diverse substitutions, leading to variations in physicochemical and biological properties. Key analogues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.